Cas no 1806690-40-3 (3-(3-Chloropropyl)-4-formylmandelic acid)

3-(3-Chloropropyl)-4-formylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloropropyl)-4-formylmandelic acid
-
- インチ: 1S/C12H13ClO4/c13-5-1-2-8-6-9(11(15)12(16)17)3-4-10(8)7-14/h3-4,6-7,11,15H,1-2,5H2,(H,16,17)
- InChIKey: YUPKDPRGAPOGDU-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C(C=O)=CC=C(C(C(=O)O)O)C=1
計算された属性
- せいみつぶんしりょう: 256.0502366 g/mol
- どういたいしつりょう: 256.0502366 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 256.68
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(3-Chloropropyl)-4-formylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027586-1g |
3-(3-Chloropropyl)-4-formylmandelic acid |
1806690-40-3 | 97% | 1g |
1,445.30 USD | 2021-06-17 | |
Alichem | A015027586-500mg |
3-(3-Chloropropyl)-4-formylmandelic acid |
1806690-40-3 | 97% | 500mg |
823.15 USD | 2021-06-17 | |
Alichem | A015027586-250mg |
3-(3-Chloropropyl)-4-formylmandelic acid |
1806690-40-3 | 97% | 250mg |
470.40 USD | 2021-06-17 |
3-(3-Chloropropyl)-4-formylmandelic acid 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3-(3-Chloropropyl)-4-formylmandelic acidに関する追加情報
Professional Introduction to 3-(3-Chloropropyl)-4-formylmandelic Acid (CAS No. 1806690-40-3)
3-(3-Chloropropyl)-4-formylmandelic acid, a compound with the chemical identifier CAS No. 1806690-40-3, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both a chloropropyl side chain and a formylmandelic moiety imparts distinct chemical properties that make it a valuable scaffold for further derivatization and functionalization.
The chloropropyl group, specifically, introduces a region of electrophilicity that can be leveraged in various synthetic pathways, enabling the construction of more complex molecules with tailored biological activities. In contrast, the formylmandelic component provides a versatile platform for further modifications, including condensation reactions, esterification, and other transformations that are pivotal in drug discovery processes. These structural features collectively contribute to the compound's versatility and its suitability for exploring new pharmacological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of mandelic acid derivatives. The formyl group in 3-(3-chloropropyl)-4-formylmandelic acid is particularly noteworthy, as it serves as an active site for enzymatic or chemical modifications. This reactivity has been exploited in various research endeavors aimed at developing molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated the utility of such derivatives in inhibiting enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and other inflammatory disorders.
The synthesis of 3-(3-chloropropyl)-4-formylmandelic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical techniques in modern drug development.
The biological activity of 3-(3-chloropropyl)-4-formylmandelic acid has been extensively studied in various preclinical models. Research has indicated that this compound exhibits inhibitory effects on certain enzymes and receptors that are implicated in disease pathogenesis. Notably, its ability to modulate the activity of cytoprotective enzymes has been observed in cell culture studies, suggesting potential therapeutic benefits in contexts where such enzymes play a critical role. Additionally, preliminary animal studies have shown promising results regarding its efficacy in reducing inflammation and mitigating tissue damage associated with chronic conditions.
The integration of computational chemistry and molecular modeling techniques has further enhanced our understanding of how 3-(3-chloropropyl)-4-formylmandelic acid interacts with biological targets. These computational approaches have provided insights into the binding mechanisms at the molecular level, enabling researchers to design more effective derivatives with improved pharmacokinetic properties. Such advancements underscore the importance of interdisciplinary collaboration between experimental chemists and computational scientists in accelerating drug discovery efforts.
The future prospects for 3-(3-chloropropyl)-4-formylmandelic acid are bright, with ongoing research focused on optimizing its pharmacological profile and exploring new therapeutic applications. Innovations in synthetic chemistry continue to open up new avenues for modifying this compound's structure to enhance its bioavailability and target specificity. Furthermore, collaborations between academic institutions and pharmaceutical companies are expected to yield novel derivatives that could enter clinical trials within the next decade.
In conclusion, 3-(3-chloropropyl)-4-formylmandelic acid (CAS No. 1806690-40-3) stands as a testament to the power of medicinal chemistry in developing innovative therapeutic agents. Its unique structural features, coupled with its demonstrated biological activity, make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly vital role in addressing unmet medical needs.
1806690-40-3 (3-(3-Chloropropyl)-4-formylmandelic acid) 関連製品
- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)
- 1013792-05-6((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)
- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)
- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)
- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)
- 2034586-07-5(tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate)
- 1801597-04-5(Ethyl 4-bromo-3-(hydroxymethyl)benzoate)
- 1019489-91-8(butyl(2,4,6-trimethylphenyl)methylamine)
- 1214356-75-8(2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine)
- 20330-99-8(N1-(4-Propylphenyl)acetamide)



